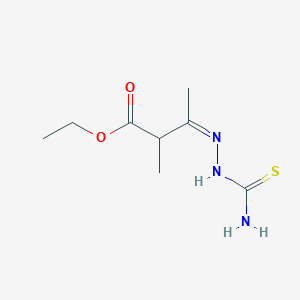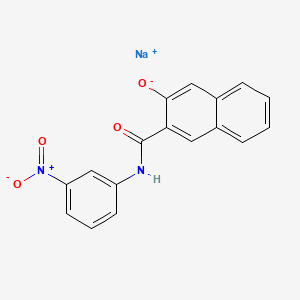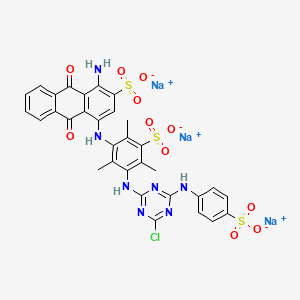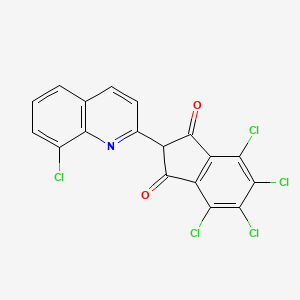
3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with suitable reagents. For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield the desired triazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- 4,6-Diamino-1,3,5-triazine-2-carbohydrazides
- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4″-disulfonic acid monosodium salt hydrate
Uniqueness
3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
CAS No. |
66138-41-8 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-methyl-4-oxido-5,6-diphenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C16H13N3O/c1-12-17-18-15(13-8-4-2-5-9-13)16(19(12)20)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
QZZNCFWJNDPOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)


![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)

![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)

